4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid
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Overview
Description
4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid: is a chemical compound that features a tetrazole ring and a fluorobenzyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Coupling with Benzoic Acid: The resulting tetrazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of tetrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The fluorobenzyl group can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzoyl)benzoic acid: Another fluorinated benzoic acid derivative with similar structural features.
4-Fluorobenzoic acid: A simpler fluorinated benzoic acid used in various chemical applications.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: A compound with a similar tetrazole and fluorobenzyl structure.
Uniqueness
4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid is unique due to the presence of both a tetrazole ring and a fluorobenzyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H11FN4O2 |
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Molecular Weight |
298.27 g/mol |
IUPAC Name |
4-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid |
InChI |
InChI=1S/C15H11FN4O2/c16-13-7-1-10(2-8-13)9-20-18-14(17-19-20)11-3-5-12(6-4-11)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
HVDAHSYJGRXZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
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